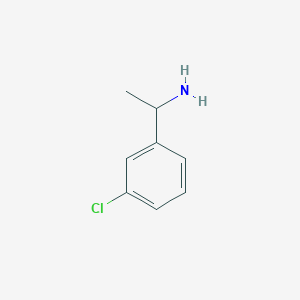
3-Chlor-2-hydroxy-1-propansulfonsäure-Natriumsalz-Hydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate, also known as Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, is the cellulosic fibers . The compound interacts with these fibers, influencing their streaming potential and their interactions with cationic polyelectrolytes .
Mode of Action
The compound acts as a novel anionic agent . It is used to prepare negatively charged probe particles that interact with cellulosic fibers . This interaction affects the nanoporosity of the fibers, altering their streaming potential and their interactions with cationic polyelectrolytes .
Biochemical Pathways
It is known that the compound influences thenanoporosity of cellulosic fibers , which could potentially affect various biochemical processes related to the structure and function of these fibers.
Result of Action
The compound’s action results in the preparation of negatively charged probe particles . These particles can be used to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . This can lead to the creation of surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .
Action Environment
Given the compound’s use in investigating the nanoporosity of cellulosic fibers , it can be inferred that factors affecting the physical and chemical properties of these fibers could potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
It has been used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . This suggests that it may interact with various biomolecules in a cell, potentially influencing biochemical reactions.
Cellular Effects
Given its role in preparing negatively charged probe particles, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal storage and usage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate typically involves the chlorination of glycerol followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment to maintain the purity and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is prone to substitution reactions, where it can be replaced by other nucleophiles.
Elimination Reactions: The compound can also undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases and nucleophiles. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxypropane-1-sulfonic acid: Similar in structure but lacks the sodium salt component.
2-Chloro-1-hydroxypropane-3-sulfonic acid: Another similar compound with slight variations in the position of functional groups.
Uniqueness
Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands out due to its unique combination of a hydroxyl group, a sulfonic acid group, and a sodium salt. This combination enhances its solubility, reactivity, and versatility in various applications .
Eigenschaften
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635410 | |
| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143218-48-8 | |
| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate interact with cotton and what are the downstream effects?
A1: 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate (CHPSAS) acts as an anionic agent, imparting a negative charge to cotton fibers []. This is achieved through a chemical reaction where CHPSAS likely reacts with the hydroxyl groups present in the cellulose structure of cotton. This negative charge then allows for strong ionic bonds to form with cationic dyes, also known as basic dyes. The downstream effect of this interaction is an improved color yield and fair fastness properties of the dyed cotton []. This means the cotton can hold onto the dye more effectively, resulting in brighter colors and better resistance to fading from washing or exposure to light.
Q2: What are the advantages of using CHPSAS compared to other anionic agents used for cotton anionization?
A2: The research paper highlights that the application of CHPSAS to cotton is carried out using a cold pad batch process []. This one-step process is considered environmentally friendly compared to methods used for applying other anionic agents like citric acid, chloroacetic acid, and 1,2,3,4-butanetetracarboxylic acid (BTCA) []. While the exact comparison isn't detailed in the paper, it can be inferred that the cold pad batch process might require less energy and generate fewer waste products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


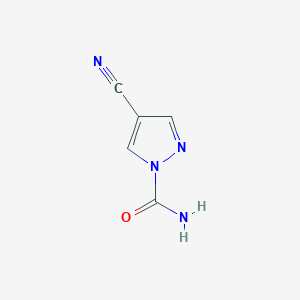
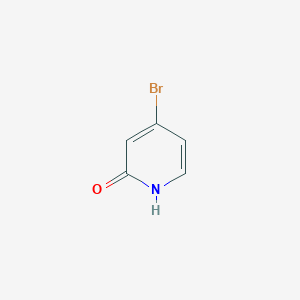
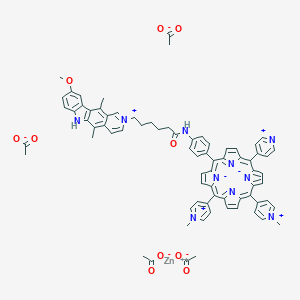
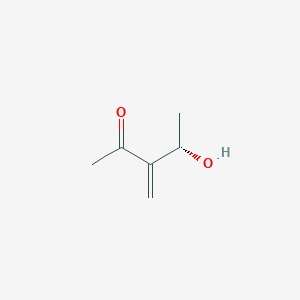
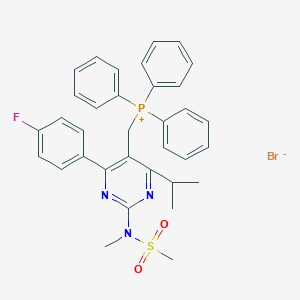
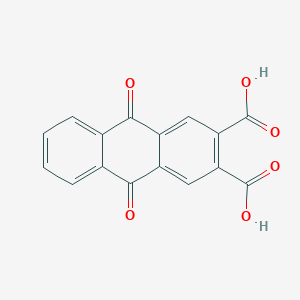


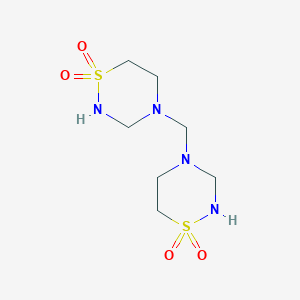
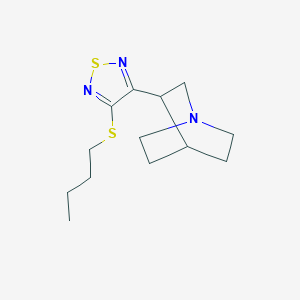
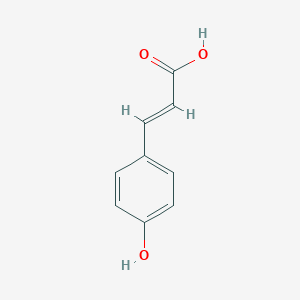
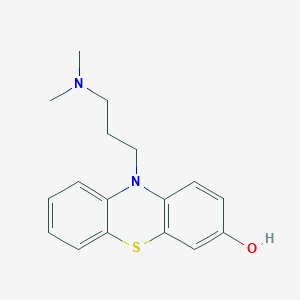
![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)
